N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide
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Overview
Description
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzamide group, and an ethyl-mercapto substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the triazole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity. The fluorobenzamide group may enhance binding affinity to certain receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide
- N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13FN4OS |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
InChI Key |
JGQUIPBMUWHTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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